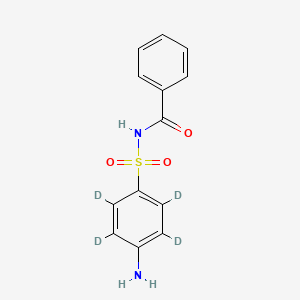

Sulfabenzamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O3S |

|---|---|

Molecular Weight |

280.34 g/mol |

IUPAC Name |

N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylbenzamide |

InChI |

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)/i6D,7D,8D,9D |

InChI Key |

PBCZLFBEBARBBI-YKVCKAMESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C2=CC=CC=C2)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Sulfabenzamide-d4 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of Sulfabenzamide-d4 as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, ensuring the accuracy and reliability of analytical data.

The Core Principle: Why Internal Standards are Essential

In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The primary role of an internal standard is to correct for variability that can occur at various stages of the analytical process, from sample preparation to instrumental analysis.[1][2] By comparing the signal of the analyte to the constant signal of the internal standard, analysts can achieve more precise and accurate quantification.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS assays.[2] This is because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2]

This compound: The Ideal Internal Standard

This compound is the deuterated form of Sulfabenzamide, an antimicrobial agent. The replacement of four hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to Sulfabenzamide but has a different mass. This mass difference is the key to its function as an internal standard.

Key Advantages of Using this compound:

-

Co-elution with the Analyte: Due to their nearly identical physicochemical properties, Sulfabenzamide and this compound co-elute during liquid chromatography. This means they experience the same chromatographic conditions and any potential matrix effects at the same time.

-

Similar Ionization Efficiency: Both compounds exhibit very similar ionization behavior in the mass spectrometer's ion source. This is crucial because matrix components can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the SIL internal standard is affected in the same way as the analyte, the ratio of their signals remains constant, correcting for these matrix effects.

-

Correction for Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by proportional losses of this compound. By using the analyte-to-internal standard ratio for quantification, these variations are effectively normalized.

Mechanism of Action in LC-MS/MS

The utility of this compound as an internal standard is most evident in the context of LC-MS/MS analysis, particularly when using Multiple Reaction Monitoring (MRM).

Chromatographic Separation and Ionization

During LC, both Sulfabenzamide and this compound travel through the analytical column at nearly the same rate, resulting in overlapping chromatographic peaks. As they elute from the column and enter the mass spectrometer's ion source (typically an electrospray ionization or ESI source), they are ionized, usually by gaining a proton to form [M+H]⁺ ions.

Mass Spectrometric Detection (MRM)

In the triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion of the analyte (Sulfabenzamide) and its internal standard (this compound). Because of the deuterium labeling, these precursor ions will have different mass-to-charge ratios (m/z).

These selected precursor ions then travel to the second quadrupole (Q2), the collision cell, where they are fragmented by collision with an inert gas. The resulting product ions are then filtered by the third quadrupole (Q3) and detected. The specific transition from a precursor ion to a product ion is known as an MRM transition.

The mass spectrometer can be programmed to switch between the MRM transitions for Sulfabenzamide and this compound very rapidly, allowing for the simultaneous monitoring of both compounds as they elute from the LC column.

Quantitative Data and Experimental Protocols

While a specific, publicly available, fully validated bioanalytical method detailing the use of this compound with comprehensive quantitative comparison data is not readily found in the literature, we can outline a typical experimental protocol and the expected performance based on the analysis of other sulfonamides using deuterated internal standards.

Physicochemical Properties

| Property | Sulfabenzamide | This compound |

| Molecular Formula | C₁₃H₁₂N₂O₃S | C₁₃H₈D₄N₂O₃S |

| Molecular Weight | ~276.31 g/mol | ~280.34 g/mol |

| Monoisotopic Mass | ~276.0569 Da | ~280.0821 Da |

Note: The exact mass of this compound will depend on the specific positions of the deuterium atoms.

Typical Experimental Protocol for Sulfabenzamide Analysis in Human Plasma

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

-

Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions (Hypothetical):

-

Sulfabenzamide: Precursor Ion (Q1): m/z 277.1 -> Product Ion (Q3): m/z 156.1 (corresponding to the sulfanilamide fragment).

-

This compound: Precursor Ion (Q1): m/z 281.1 -> Product Ion (Q3): m/z 160.1 (corresponding to the deuterated sulfanilamide fragment).

-

Note: The exact m/z values would need to be optimized experimentally.

-

Expected Method Validation Parameters

A validated method using this compound as an internal standard would be expected to demonstrate the following performance characteristics:

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Precision (%CV) | < 15% (for QC samples), < 20% (for LLOQ) |

| Accuracy (%Bias) | Within ±15% (for QC samples), Within ±20% (for LLOQ) |

| Extraction Recovery | Consistent and reproducible for both analyte and IS |

| Matrix Effect | Minimal and compensated for by the internal standard |

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard.

Caption: A typical experimental workflow for the analysis of Sulfabenzamide in plasma.

Caption: The logical relationship demonstrating how a SIL-IS corrects for analytical variability.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Sulfabenzamide by LC-MS/MS. Its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively compensate for variations in sample preparation, chromatographic behavior, and ionization efficiency. This leads to highly accurate, precise, and reliable analytical results, which are essential in research, clinical, and drug development settings. The principles and methodologies described in this guide are fundamental to the development of robust and defensible bioanalytical methods.

References

- 1. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 2. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical characteristics of deuterated sulfabenzamide

An In-depth Technical Guide to the Physical Characteristics of Deuterated Sulfabenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of deuterated sulfabenzamide. It is intended to be a technical resource, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways relevant to the study of this compound. Deuteration, the selective replacement of hydrogen with its isotope deuterium, can significantly alter a drug's pharmacokinetic profile by affecting its metabolism.[1][2] Understanding the physical properties of the deuterated form is a critical step in pre-formulation and drug development.[3][4][5]

Molecular and Physicochemical Properties

Deuterated sulfabenzamide, such as Sulfabenzamide-d4, is primarily utilized as an internal standard for quantitative analysis or as a tracer in metabolic studies.[1] While extensive public data on the specific physical characteristics of its deuterated forms are limited, we can infer properties based on its non-deuterated counterpart and the known effects of deuteration. Deuteration can lead to changes in properties like melting point, solubility, and hydrophobicity.[6][7]

General Properties

The following table summarizes key computed and experimental properties for sulfabenzamide. The molecular weight is adjusted for a tetra-deuterated version (this compound), where four hydrogen atoms are replaced by deuterium.

| Property | Value (Sulfabenzamide) | Value (this compound, Calculated) | Data Source |

| Molecular Formula | C₁₃H₁₂N₂O₃S | C₁₃H₈D₄N₂O₃S | [8][9][10] |

| Molecular Weight | 276.31 g/mol | Approx. 280.33 g/mol | [8][9][10] |

| Appearance | White to off-white solid | Not specified (Expected to be similar) | [10] |

| pKa (Strongest Acidic) | 4.32 | Not specified | [11] |

| pKa (Strongest Basic) | 2.09 | Not specified | [11] |

| XLogP | 0.08 - 1.69 | Not specified | [4][11] |

| Polar Surface Area | 89.26 - 97.6 Ų | Not specified | [4][8][11] |

| Hydrogen Bond Donors | 2 | 2 | [4][11] |

| Hydrogen Bond Acceptors | 4 - 5 | 4 - 5 | [4][11] |

| Rotatable Bonds | 2 - 4 | 2 - 4 | [4][11] |

Solubility

Solubility is a critical parameter for drug formulation and bioavailability.[3] Sulfabenzamide itself is poorly soluble in water.

| Solvent | Solubility (Sulfabenzamide) | Data Source |

| Water | Insoluble; 0.134 mg/mL (predicted) | [11][12] |

| DMSO | 55 mg/mL (199.05 mM); 100 mg/mL (361.91 mM) with ultrasonic assistance | [10][12] |

| Ethanol | Insoluble | [12] |

Note: Deuteration can sometimes increase the aqueous solubility of a compound. For instance, flurbiprofen-d8 showed a 2-fold increase in solubility compared to its non-deuterated form.[7]

Thermal Properties

Thermal analysis provides insights into the purity, polymorphism, and stability of an active pharmaceutical ingredient (API).[13][14]

| Property | Value |

| Melting Point | Not specified |

| Heat of Fusion | Not specified |

Note: Studies on other deuterated compounds have shown that deuteration can lead to a lower melting point and heat of fusion compared to the parent compound.[7]

Experimental Protocols for Physicochemical Characterization

A thorough investigation of the physical and chemical properties of an API is fundamental for quality control in the pharmaceutical industry.[3] The following are standard methodologies used to characterize compounds like deuterated sulfabenzamide.

Workflow for API Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of an Active Pharmaceutical Ingredient (API).

Caption: General workflow for API physical and chemical characterization.

X-Ray Powder Diffraction (XRPD)

-

Purpose: To identify the crystalline form (polymorph) of the API and determine its degree of crystallinity.[3][14] Different polymorphs can have significantly different physical properties, including solubility and stability.[5]

-

Methodology: A representative sample of deuterated sulfabenzamide powder is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the angle of the detector is varied. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the specific crystalline solid phase.

Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the melting point, heat of fusion, and to detect polymorphism.[13][14]

-

Methodology: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram indicates the melting point of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure, assess isotopic purity (confirming deuteration), and identify any residual solvents or impurities.[3][15]

-

Methodology: A sample of deuterated sulfabenzamide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[16] The solution is placed in an NMR tube and inserted into the spectrometer.

-

¹H NMR: Used to observe proton signals. For deuterated sulfabenzamide, the absence or significant reduction of signals at specific positions confirms successful deuteration. The sulfonamide proton typically appears as a singlet at a high chemical shift (δ 8-11 ppm).[17][18]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites and isotopic enrichment.[15]

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the deuterated compound and to study its fragmentation patterns, which can aid in structural elucidation.

-

Methodology: The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions, providing structural information.[19][20] Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry is a powerful technique to study protein dynamics but the principles of H/D exchange are also fundamental to the synthesis and analysis of deuterated small molecules.[21][22][23][24]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The sample is then exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule. The resulting spectrum shows characteristic bands for functional groups like N-H (amine), C=O (carbonyl), and S=O (sulfonyl) groups.[25][26][27] Deuteration of N-H groups would cause a noticeable shift in the corresponding stretching and bending vibration bands.

Mechanism of Action and Relevant Pathways

Sulfabenzamide, like other sulfonamides, acts as an antibacterial agent by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[4][28] This enzyme is crucial for the de novo synthesis of folic acid in bacteria. Since mammals obtain folic acid from their diet, this pathway is an effective and selective target for antimicrobial drugs.

Folic Acid Synthesis Inhibition Pathway

The diagram below illustrates the mechanism by which sulfabenzamide inhibits the bacterial folic acid synthesis pathway.

Caption: Sulfabenzamide competitively inhibits dihydropteroate synthase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. sulfabenzamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. tapi.com [tapi.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfabenzamide | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulfabenzamide - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. selleckchem.com [selleckchem.com]

- 13. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 14. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]

- 15. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.washington.edu [chem.washington.edu]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural characterization of sulfadiazine metabolites using H/D exchange combined with various MS/MS experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms [frontiersin.org]

- 22. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sulfabenzamide-d4 in Advancing Analytical Methodologies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of Sulfabenzamide-d4 in enhancing the precision and accuracy of analytical studies, particularly in the quantitative analysis of its non-deuterated counterpart, Sulfabenzamide, and other related sulfonamide compounds. While comprehensive preliminary analytical studies focusing solely on this compound as the primary analyte are not extensively documented, its application as an internal standard is a cornerstone in modern analytical workflows, particularly in mass spectrometry-based methods.[1][2]

Core Application: An Internal Standard for Quantitative Analysis

This compound, a deuterium-labeled version of Sulfabenzamide, serves as an ideal internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The fundamental principle behind using a stable isotope-labeled internal standard, a technique known as isotope dilution mass spectrometry, is to correct for analyte loss during sample preparation and instrumental analysis.[2] By introducing a known quantity of this compound into a sample at the beginning of the workflow, any variations in extraction efficiency, matrix effects, or instrument response will affect both the analyte (Sulfabenzamide) and the internal standard (this compound) to a similar degree. This allows for highly accurate and precise quantification of the target analyte.

The workflow for utilizing a deuterated internal standard like this compound in a typical LC-MS/MS analysis is a multi-step process designed to ensure accuracy and reproducibility.

Experimental Protocols: A Synthesized Approach

1. Sample Preparation (QuEChERS Method for Solid Matrices) [4]

-

Homogenization: Weigh 1.0 g of the homogenized sample (e.g., pastry, tissue) into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of this compound standard solution.

-

Extraction: Add 2 mL of water and vortex for 30 seconds. Add 10 mL of acetonitrile and vortex and sonicate for 10 minutes. Add 1.5 g of NaCl, vortex for 30 seconds, and centrifuge at 8000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE): Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g C18 and 0.4 g MgSO4. Vortex and centrifuge.

-

Final Extract: The supernatant is ready for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [4]

-

LC Column: Agilent ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 μm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Injection Volume: 3 µL.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Sulfabenzamide and this compound would be monitored.

Quantitative Data and Method Performance

The use of deuterated internal standards significantly improves the performance of analytical methods. The following table summarizes typical performance characteristics for the analysis of sulfonamides, including Sulfabenzamide, in complex matrices, which would be expected when using this compound as an internal standard.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.01–0.14 µg/kg | [4] |

| Limit of Quantitation (LOQ) | 0.02–0.45 µg/kg | [4] |

| Recovery | 67.6%–103.8% | [4] |

| Relative Standard Deviation (RSD) | 0.80%–9.23% | [4] |

Elucidating Fragmentation Pathways

Deuterium labeling is also a powerful tool for elucidating fragmentation pathways in mass spectrometry.[6][7] By comparing the mass spectra of the labeled (this compound) and unlabeled (Sulfabenzamide) compounds, researchers can determine the location of atoms in the fragment ions, thereby confirming proposed fragmentation mechanisms. Studies on alkylated sulfabenzamides have utilized deuterium labeling to confirm rearrangement processes and the formation of specific cations during electron ionization.[6][7]

The fragmentation of sulfonamides under electrospray ionization has been investigated to understand the complex rearrangements that can occur.[8] The general fragmentation pattern often involves the cleavage of the S-N bond and subsequent reactions.

Conclusion

While dedicated analytical studies on this compound are not prevalent, its significance as an internal standard in quantitative analysis is firmly established. The use of deuterated analogs like this compound is indispensable for developing robust, accurate, and precise analytical methods for monitoring sulfonamides in various matrices, from food products to environmental samples. The principles and protocols outlined in this guide provide a foundational understanding for researchers and scientists in the field of drug development and analytical chemistry, highlighting the critical role of stable isotope-labeled compounds in modern analytical science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Sulfabenzamide-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfabenzamide-d4 is a deuterium-labeled version of Sulfabenzamide, an antibacterial sulfonamide. Labeled compounds such as this compound are crucial as internal standards in quantitative bioanalytical assays, metabolic studies, and pharmacokinetic research. Accurate knowledge of its solubility and stability in various organic solvents is paramount for the preparation of stock solutions, calibration standards, and for ensuring the integrity of analytical data. This technical guide provides a summary of available solubility data for Sulfabenzamide and outlines detailed experimental protocols for determining the solubility and stability of this compound in organic solvents.

Solubility of Sulfabenzamide

The solubility of a compound is a critical parameter that influences its handling, formulation, and analytical characterization. While specific quantitative data for this compound is not published, the solubility of Sulfabenzamide provides a strong proxy.

Quantitative Solubility Data

The following table summarizes the available solubility data for Sulfabenzamide in selected organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the polymorphic form of the solid material.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 (requires sonication) | |

| Acetonitrile | Not Specified | A solution of 1 mg/mL is commercially available, indicating at least this level of solubility. |

Note: The solubility of other sulfonamides, such as sulfamethazine, in ethanol is approximately 0.3 mg/mL, while in DMSO and dimethylformamide (DMF) it is around 50 mg/mL. This suggests that this compound is likely to have lower solubility in alcohols compared to aprotic polar solvents like DMSO.

Stability of this compound in Organic Solvents

The stability of this compound in solution is critical for its use as an analytical standard. Degradation of the standard can lead to inaccurate quantification in experimental assays. Stability is typically assessed through forced degradation studies and by monitoring the concentration of the analyte in solution over time under specific storage conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods. While specific forced degradation data for this compound in organic solvents is not available, general protocols involve exposing the compound in solution to stress conditions such as acid, base, oxidation, heat, and light.

Solution Stability

For practical laboratory use, the stability of stock and working solutions of this compound in various organic solvents should be determined under intended storage conditions (e.g., room temperature, refrigerated, frozen).

| Solvent | Storage Temperature | Recommended Storage Duration | Reference |

| In solvent (general) | -20°C | 1 year | |

| In solvent (general) | -80°C | 2 years |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in organic solvents.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After shaking, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

-

The solubility is reported in mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Protocol for Solution Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of this compound in an organic solvent over time at different storage temperatures.

Objective: To assess the short-term and long-term stability of this compound in a specific organic solvent.

Materials:

-

A stock solution of this compound of known concentration in the organic solvent of interest.

-

Amber glass vials with screw caps.

-

Storage chambers at controlled temperatures (e.g., 25°C, 4°C, -20°C).

-

HPLC system with a UV detector or a mass spectrometer (MS).

-

Volumetric flasks and pipettes.

Procedure:

-

Prepare a stock solution of this compound in the desired organic solvent at a relevant concentration.

-

Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

-

Store the vials at different temperature conditions (e.g., room temperature, refrigerated, and frozen).

-

At specified time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4 weeks and 1, 3, 6 months for long-term), retrieve a vial from each storage condition.

-

Allow the solution to equilibrate to room temperature.

-

Analyze the sample using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

-

The stability is assessed by comparing the concentration of this compound at each time point to the initial concentration (time 0). A common acceptance criterion is that the concentration should remain within ±10% of the initial value.

Logical Relationship for Stability Assessment:

Caption: Logical workflow for assessing the stability of this compound in solution.

Conclusion

While specific quantitative data for the solubility and stability of this compound in a wide array of organic solvents is not extensively documented, the information available for the non-deuterated form, Sulfabenzamide, provides a reliable starting point for researchers. The provided experimental protocols for solubility determination using the shake-flask method and for stability assessment offer a robust framework for generating the necessary data in-house. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the successful application of this compound as an internal standard in research and drug development.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Sulfabenzamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of Sulfabenzamide-d4, a deuterated internal standard crucial for the quantitative analysis of the antimicrobial agent sulfabenzamide. This document outlines the predicted fragmentation pathways, provides detailed experimental protocols for its analysis, and presents key data in a structured format to support research and development activities in the pharmaceutical and life sciences sectors.

Introduction

This compound is the deuterium-labeled analog of sulfabenzamide, an antibacterial sulfonamide. Labeled internal standards are essential in quantitative mass spectrometry-based assays, such as those used in pharmacokinetic studies and residue analysis, to correct for analyte loss during sample preparation and variations in instrument response.[1] Understanding the fragmentation pattern of this compound is critical for developing robust and reliable analytical methods. The deuteration is on the aminophenyl ring, leading to a mass shift of +4 Da compared to the unlabeled compound.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 281.09. Collision-induced dissociation (CID) of this precursor ion will lead to characteristic fragment ions. The primary fragmentation pathways for sulfonamides involve the cleavage of the S-N and C-S bonds of the sulfonamide group.

Table 1: Predicted Major Fragment Ions of this compound in Positive Ion Mode

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Comments |

| 281.09 | 160.06 | [C₆H₂D₄NO₂S]⁺ | Cleavage of the S-N bond, forming the deuterated sulfonylaniline cation. This is a key fragment for sulfonamides, shifted by +4 Da. |

| 281.09 | 105.03 | [C₇H₅O]⁺ | Benzoyl cation, resulting from the cleavage of the amide bond. This fragment does not contain the deuterated ring and thus has the same m/z as in unlabeled sulfabenzamide. |

| 281.09 | 96.08 | [C₆HD₄N]⁺ | Loss of SO₂ from the m/z 160 fragment. |

| 281.09 | 112.07 | [C₆H₂D₄NO]⁺ | Rearrangement and loss of SO from the m/z 160 fragment. |

The fragmentation pattern is visualized in the following diagram:

Experimental Protocols

The following protocols are generalized from established methods for the analysis of sulfonamides in various matrices and can be adapted for this compound.

Sample Preparation

Choice of sample preparation technique depends on the matrix. Two common methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

1. Solid-Phase Extraction (SPE) for Water Samples [4][5]

This protocol is suitable for the extraction of sulfonamides from water samples.

-

Sample Pre-treatment: Acidify the water sample to pH 3-4 with formic acid.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water (pH 3-4).

-

Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 10-20 minutes.

-

Elution: Elute the analytes with 5-10 mL of methanol or acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. QuEChERS for Biological Matrices (e.g., Tissue, Milk) [6][7][8][9]

This protocol is effective for the extraction of sulfonamides from complex biological samples.

-

Homogenization: Homogenize 2-10 g of the sample with an equal volume of water.

-

Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the homogenized sample in a 50 mL centrifuge tube. Vortex vigorously for 1 minute.

-

Salting-out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Vortex immediately for 1 minute.

-

Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds.

-

Centrifugation and Reconstitution: Centrifuge at ≥3000 x g for 5 minutes. Take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

The following diagram illustrates a general experimental workflow:

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of sulfonamides.

Table 2: Typical LC-MS/MS Parameters

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3-4 kV |

| Gas Temperature | 300 - 350 °C |

| Gas Flow | 8 - 12 L/min |

| Nebulizer Pressure | 30 - 50 psi |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | 281.1 m/z |

| Product Ions | 160.1 m/z (quantifier), 105.0 m/z (qualifier) |

| Collision Energy | Optimize for each transition, typically in the range of 10-30 eV. |

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound and detailed experimental protocols for its analysis. The provided data and methodologies can serve as a valuable resource for researchers, scientists, and drug development professionals in the development and validation of quantitative assays for sulfabenzamide. The use of this deuterated internal standard is critical for achieving accurate and precise results in complex biological and environmental matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TRC-S689032-25MG | LGC Standards [lgcstandards.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. interchim.fr [interchim.fr]

- 6. agilent.com [agilent.com]

- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

CAS number and molecular weight of Sulfabenzamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Sulfabenzamide-d4, a deuterated analog of the antimicrobial agent Sulfabenzamide. This document outlines its chemical properties, mechanism of action, and its critical role as an internal standard in analytical methodologies.

Core Compound Data

This compound is a stable isotope-labeled version of Sulfabenzamide, where four hydrogen atoms on the aminophenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.

| Parameter | Value | Reference |

| CAS Number | 2732981-22-3 | [1][2][3] |

| Molecular Formula | C₁₃H₈D₄N₂O₃S | [2][3] |

| Molecular Weight | 280.34 g/mol | [2][3] |

| Synonyms | N-[(4-Aminophenyl)sulfonyl]-benzamide-d4, N-(Benzoyl)-4-aminobenzenesulfonamide-d4, N1-Benzoylsulfanilamide-d4 | [3] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfabenzamide, the non-deuterated parent compound, is a sulfonamide antibiotic. Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, Sulfabenzamide disrupts the folic acid synthesis pathway, leading to bacteriostasis.[4][5]

The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of Sulfabenzamide.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Sulfabenzamide and other sulfonamides in various matrices.[1] Its utility stems from its chemical similarity to the analyte of interest, while its distinct mass allows for separate detection by the mass spectrometer.

Experimental Workflow for Sulfonamide Quantification

The following diagram outlines a typical workflow for the quantification of sulfonamides in a sample matrix using this compound as an internal standard.

Experimental Protocols

While specific protocols are matrix-dependent, the following provides a generalized methodology for the analysis of sulfonamides using an isotopically labeled internal standard like this compound.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: Acidify the aqueous sample to a pH of approximately 4-7.[6]

-

Internal Standard Spiking: Add a known concentration of this compound to the sample.

-

SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by equilibration with water.[6]

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the analytes and the internal standard from the cartridge using methanol.

-

Concentration and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

-

Chromatographic Separation: Employ a C18 reverse-phase column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (Sulfabenzamide) and the internal standard (this compound) in Multiple Reaction Monitoring (MRM) mode.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists in the field of drug development and food safety. Its use as an internal standard ensures accurate and reliable quantification of sulfonamide residues in complex matrices. The understanding of its parent compound's mechanism of action provides a broader context for its application in pharmacological and toxicological studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. clearsynth.com [clearsynth.com]

- 4. google.com [google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. agilent.com [agilent.com]

- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Sulfonamides in Wastewater using Sulfabenzamide-d4 as an Internal Standard

Introduction

Sulfonamide antibiotics are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their incomplete metabolism in the body leads to their excretion and subsequent presence in wastewater. Due to concerns about the development of antibiotic resistance and potential ecotoxicological effects, monitoring the concentration of sulfonamides in wastewater is crucial.

This application note provides a detailed protocol for the quantitative analysis of various sulfonamides in wastewater samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Sulfabenzamide-d4 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental

Reagents and Materials

-

Standards: Analytical standards of the target sulfonamides and the internal standard, this compound, were of high purity (≥98%).

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid and ammonia solution.

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 500 mg, 6 mL).

-

Wastewater Samples: Influent and effluent wastewater samples collected from municipal treatment plants.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust SPE method is employed to extract and concentrate the sulfonamides from the complex wastewater matrix.

-

Sample Filtration: Wastewater samples are filtered through a 1.0 µm glass fiber filter to remove suspended solids.

-

Spiking with Internal Standard: A known concentration of this compound is added to a 100 mL aliquot of the filtered wastewater sample.

-

SPE Cartridge Conditioning: The HLB SPE cartridge is conditioned sequentially with 6 mL of methanol followed by 6 mL of HPLC-grade water.

-

Sample Loading: The wastewater sample is loaded onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: The cartridge is washed with 6 mL of HPLC-grade water to remove interfering substances.

-

Cartridge Drying: The cartridge is dried under a gentle stream of nitrogen for 10 minutes.

-

Elution: The retained sulfonamides are eluted from the cartridge with 6 mL of methanol.

-

Reconstitution: The eluate is evaporated to dryness under a gentle nitrogen stream at 40°C and reconstituted in 1 mL of a methanol/water (1:1, v/v) solution for LC-MS/MS analysis.

Figure 1: Experimental workflow for the solid-phase extraction of sulfonamides from wastewater.

LC-MS/MS Analysis

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the sulfonamides.

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the target sulfonamides and the internal standard. Two MRM transitions are monitored for each analyte for confirmation.

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 1: Method Validation Parameters for Sulfonamide Analysis in Wastewater

| Analyte | Linearity Range (ng/L) | R² | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |

| Sulfadiazine | 1 - 200 | >0.99 | 0.3 | 1.0 | 85 - 105 | < 10 |

| Sulfathiazole | 1 - 200 | >0.99 | 0.4 | 1.2 | 88 - 110 | < 12 |

| Sulfapyridine | 1 - 200 | >0.99 | 0.5 | 1.5 | 90 - 108 | < 9 |

| Sulfamerazine | 1 - 200 | >0.99 | 0.3 | 1.0 | 82 - 103 | < 11 |

| Sulfamethazine | 1 - 200 | >0.99 | 0.6 | 1.8 | 91 - 112 | < 8 |

| Sulfamethoxazole | 1 - 200 | >0.99 | 0.7 | 2.1 | 95 - 115[1] | < 7 |

| Sulfadimethoxine | 1 - 200 | >0.99 | 0.4 | 1.2 | 87 - 107 | < 10 |

| This compound | - | - | - | - | - | - |

Data compiled from representative studies on sulfonamide analysis in wastewater. Actual values may vary depending on the specific instrumentation and matrix.

Quantitative Data

The developed method was applied to the analysis of influent and effluent wastewater samples. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to accurate quantification.

Table 2: LC-MS/MS Parameters for Selected Sulfonamides and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Sulfadiazine | 251.1 | 156.1 | 92.1 | 15 |

| Sulfathiazole | 256.0 | 156.0 | 92.1 | 18 |

| Sulfapyridine | 250.1 | 156.1 | 92.1 | 17 |

| Sulfamerazine | 265.1 | 156.1 | 108.1 | 20 |

| Sulfamethazine | 279.1 | 186.1 | 124.1 | 22 |

| Sulfamethoxazole | 254.1 | 156.1 | 108.1 | 16 |

| Sulfadimethoxine | 311.1 | 156.1 | 108.1 | 25 |

| Sulfabenzamide | 277.1 | 156.0 | 108.0 | 20 |

| This compound (IS) | 281.1 | 160.0 | 112.0 | 20 |

Note: The MRM transitions for this compound are predicted based on the transitions for Sulfabenzamide. These should be optimized experimentally.

Figure 2: Data analysis workflow for the quantification of sulfonamides.

Conclusion

The described method provides a reliable and robust approach for the quantitative analysis of a range of sulfonamides in wastewater. The use of solid-phase extraction effectively cleans up and concentrates the analytes, while the high selectivity and sensitivity of LC-MS/MS allow for their accurate measurement at trace levels. The incorporation of this compound as an internal standard is critical for mitigating matrix effects and ensuring the high quality of the quantitative data. This method is well-suited for routine monitoring of sulfonamide contamination in environmental water samples.

References

Application Notes: Plasma Sample Preparation for Sulfabenzamide Analysis

Introduction

The accurate quantification of Sulfabenzamide in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. Due to the complex nature of plasma, which contains high concentrations of proteins and other endogenous substances, efficient sample preparation is imperative to minimize matrix effects and ensure reliable analytical results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Sulfabenzamide-d4, a stable isotope-labeled internal standard (SIL-IS), is commonly employed to compensate for variability during sample preparation and analysis, thereby improving accuracy and precision.[3] The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sample throughput, and the physicochemical properties of the analyte.[4] This document outlines three common and effective techniques for plasma sample preparation for the analysis of Sulfabenzamide: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Techniques

-

Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent or a strong acid to precipitate plasma proteins.[4] Acetonitrile is a commonly used solvent for this purpose.[5][6] While quick and cost-effective, PPT may result in a less clean extract compared to other methods, potentially leading to more significant matrix effects.[4][7]

-

Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8] This technique offers a cleaner sample than PPT but can be more time-consuming and require larger volumes of organic solvents.[8][9]

-

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that separates components of a mixture based on their physical and chemical properties.[10][11] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[10] SPE provides the cleanest extracts, minimizing matrix effects, but is often the most complex and costly of the three methods.[7]

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

Caption: General workflow for plasma sample preparation.

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. phenomenex.blog [phenomenex.blog]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - IT [thermofisher.com]

- 11. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Recovery Solid-Phase Extraction Protocol for Sulfonamide Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their presence as residues in environmental and food samples is a significant concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance. Accurate and reliable quantification of sulfonamides is therefore crucial. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of sulfonamides from complex matrices prior to chromatographic analysis.[1][2][3] The use of stable isotope-labeled internal standards, such as deuterated sulfonamides, is highly recommended to compensate for matrix effects and variations in analytical response, thereby improving the accuracy and precision of the method.[4][5]

This application note provides a detailed protocol for the solid-phase extraction of sulfonamides from aqueous samples using a generic deuterated sulfonamide as an internal standard. The methodology is optimized for high recovery and is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

This protocol is a generalized procedure and may require minor modifications based on the specific sulfonamides of interest and the sample matrix.

1. Materials and Reagents

-

Sulfonamide standards (e.g., Sulfamethoxazole, Sulfadiazine, etc.)

-

Deuterated sulfonamide internal standard (e.g., Sulfamethoxazole-d4, Sulfadiazine-¹³C₆)[6]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonia solution

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Agilent BondElut PPL)[7][8]

2. Sample Preparation

-

Collect the aqueous sample (e.g., surface water, wastewater effluent).

-

Filter the sample through a 0.45 µm filter to remove particulate matter.[9]

-

To a 500 mL aliquot of the filtered sample, add a known concentration of the deuterated internal standard (e.g., 40 ng/L).[7]

-

Adjust the sample pH to a range of 4 to 7 using formic acid or ammonia solution.[7][8] This ensures that the sulfonamides are in a neutral form for optimal retention on the SPE sorbent.[4]

3. Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using a vacuum manifold.

-

Cartridge Conditioning:

-

Sample Loading:

-

Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[7]

-

-

Washing:

-

Elution:

4. Extract Concentration and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]

-

Reconstitute the residue in 1 mL of a suitable solvent, such as a 1:1 mixture of methanol and water.[8]

-

Vortex the reconstituted sample to ensure complete dissolution.

-

The sample is now ready for analysis by LC-MS/MS.

Experimental Workflow

Caption: Solid-Phase Extraction Workflow for Sulfonamide Analysis.

Data Presentation

The following table summarizes the performance data for the analysis of various sulfonamides using a solid-phase extraction protocol with deuterated internal standards, as reported in the literature.

| Sulfonamide | Deuterated Standard | Recovery (%) | RSD (%) (n=6) | LOD (ng/L) | LOQ (ng/L) | Reference |

| Sulfadiazine | Sulfadiazine-¹³C₆ | 85 - 95 | < 15 | 0.01 - 0.05 | 0.03 - 0.15 | [4] |

| Sulfamethoxazole | Sulfamethoxazole-d4 | 80 - 90 | < 20 | 0.01 - 0.05 | 0.03 - 0.15 | [4][7] |

| Sulfamerazine | Sulfamerazine-d4 | 74.29 - 113.09 | N/A | N/A | N/A | [6] |

| Sulfapyridine | Sulfapyridine-d4 | 79 - 118 | 0.3 - 14.5 | 0.01 - 0.05 | 0.03 - 0.15 | [4] |

| Sulfathiazole | N/A | 80 - 90 | < 20 | 0.01 - 0.05 | 0.03 - 0.15 | [7] |

| Sulfacetamide | N/A | 70 - 96 | < 15 | 0.01 - 0.05 | 0.03 - 0.15 | [7] |

Recovery, RSD, LOD, and LOQ values are representative and may vary depending on the specific matrix and analytical instrumentation.

Conclusion

This application note outlines a robust and reliable solid-phase extraction protocol for the determination of sulfonamide residues in aqueous samples. The incorporation of a deuterated internal standard is a critical step to ensure high accuracy and precision by correcting for potential sample loss during preparation and for matrix-induced signal suppression or enhancement in LC-MS/MS analysis. The detailed methodology and workflow diagram provide a clear guide for researchers and scientists in the fields of environmental monitoring and drug development.

References

- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. bingol.edu.tr [bingol.edu.tr]

- 7. hpst.cz [hpst.cz]

- 8. agilent.com [agilent.com]

- 9. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Sulfabenzamide-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfabenzamide-d4 as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Sulfabenzamide. The methodologies outlined are applicable for various matrices, including biological fluids, food products, and environmental samples.

Introduction

Sulfabenzamide is a sulfonamide antibiotic used in veterinary and human medicine.[1][2] Accurate and reliable quantification of its residues is crucial for pharmacokinetic studies, ensuring food safety, and monitoring environmental contamination.[3][4][5] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[3][6] this compound, a deuterated analog of Sulfabenzamide, is an ideal internal standard for this purpose as it exhibits similar chemical and physical properties to the analyte but has a different mass, allowing for its differentiation by a mass spectrometer.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (Sulfabenzamide). The labeled standard acts as an internal reference throughout the sample preparation and analysis process. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, compensating for any sample loss during extraction and variations in instrument response.

Application 1: Determination of Sulfabenzamide in Bovine Liver

This protocol describes a method for the quantitative analysis of Sulfabenzamide in bovine liver tissue using this compound as an internal standard with LC-MS/MS. The procedure is adapted from established methods for sulfonamide analysis in animal tissues.[7]

Experimental Protocol

1. Materials and Reagents

-

Sulfabenzamide (analytical standard)

-

This compound (internal standard)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Bond Elut QuEChERS EN kits[7]

-

Bovine liver tissue (control and sample)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfabenzamide and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in 1% acetic acid in acetonitrile.

3. Sample Preparation (QuEChERS Method) [7]

-

Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.

-

Spike with 50 µL of the internal standard spiking solution (this compound).

-

Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously for 30 seconds.

-

Add the contents of a QuEChERS extraction salt packet.

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Transfer 6 mL of the upper acetonitrile layer to a dispersive SPE tube for fatty samples.

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Sulfabenzamide: Precursor ion > Product ion 1, Precursor ion > Product ion 2

-

This compound: Precursor ion+4 > Product ion 1, Precursor ion+4 > Product ion 2 (Note: Specific mass transitions should be optimized by infusing standard solutions into the mass spectrometer.)

-

-

Data Presentation

Table 1: Method Validation Parameters for Sulfabenzamide Analysis in Bovine Liver

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

| Recovery | 85-105% |

| Precision (RSD%) | < 15% |

(Note: These are typical expected values for a validated method and may vary depending on the specific instrumentation and matrix.)

Workflow Diagram

Application 2: Analysis of Sulfabenzamide in Honey

This protocol details a method for the determination of Sulfabenzamide residues in honey samples using this compound as an internal standard, followed by LC-MS/MS analysis. The procedure is based on established methods for sulfonamide analysis in honey.[8]

Experimental Protocol

1. Materials and Reagents

-

Sulfabenzamide (analytical standard)

-

This compound (internal standard)[1]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetic acid

-

Oasis HLB SPE cartridges[9]

-

Honey (control and sample)

2. Standard Solution Preparation

-

Prepare stock and working standard solutions as described in Application 1.

-

Prepare the internal standard spiking solution (1 µg/mL) in methanol.

3. Sample Preparation (Solid-Phase Extraction - SPE)

-

Weigh 1 g of honey into a 50 mL centrifuge tube.

-

Add 10 mL of 2% acetic acid in water and vortex until the honey is completely dissolved.

-

Spike with an appropriate amount of the this compound internal standard solution.

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the diluted honey sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of methanol containing 2% acetic acid.[9]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm filter into an autosampler vial.

4. LC-MS/MS Conditions

-

The LC-MS/MS conditions would be similar to those described in Application 1, with potential minor adjustments to the gradient elution program to optimize separation for the honey matrix.

Data Presentation

Table 2: Performance Characteristics for Sulfabenzamide Analysis in Honey

| Parameter | Typical Value |

| Linearity Range | 0.5 - 100 µg/kg |

| Correlation Coefficient (r²) | ≥ 0.995 |

| LOD | 0.05 µg/kg |

| LOQ | 0.15 µg/kg |

| Recovery (%) | 90 - 110% |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 15% |

(Note: These are representative values and should be established during in-house method validation.)

Workflow Diagram

Method Validation Guidelines

All analytical methods based on these protocols should be fully validated according to relevant regulatory guidelines (e.g., FDA, EMA).[10][11][12] Key validation parameters to be assessed include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.[13]

-

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.[10]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[10]

-

Recovery: The efficiency of the extraction process.[12]

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[3]

-

Stability: The stability of the analyte and internal standard in the biological matrix and in prepared solutions under various storage conditions.[14]

Signaling Pathway and Logical Relationships

The use of an isotope-labeled internal standard like this compound is central to the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.

By adhering to these detailed protocols and validation guidelines, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of Sulfabenzamide in various matrices using this compound as an internal standard in isotope dilution mass spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfabenzamide | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. bingol.edu.tr [bingol.edu.tr]

- 9. molnar-institute.com [molnar-institute.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Quantification of Sulfonamides Using Sulfabenzamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine for the treatment and prevention of bacterial infections.[1][2] Their extensive use has led to concerns about the presence of their residues in the environment and food products, which can pose risks to human health, such as allergic reactions and the development of antibiotic resistance.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring sulfonamide levels in various matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the unambiguous identification and accurate quantification of these compounds.[3][5] This application note details a robust LC-HRMS method for the analysis of sulfonamides, utilizing Sulfabenzamide-d4 as an internal standard to ensure high accuracy and precision.

Experimental Protocols

This section provides detailed protocols for the extraction of sulfonamides from water and honey samples, followed by their analysis using LC-HRMS.

Protocol 1: Solid-Phase Extraction (SPE) of Sulfonamides from Water Samples

This protocol is adapted from established methods for the extraction of sulfonamides from environmental water samples.[6][7]

Materials:

-

Water sample (500 mL)

-

This compound internal standard solution

-

EDTA

-

Formic acid

-

Methanol (LC-MS grade)

-

Ammonia solution

-

Nitrogen gas

-

SPE cartridges (e.g., Agilent BondElut PPL)[6]

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

Procedure:

-

To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[6]

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water.[7]

-

Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[6]

-

Wash the cartridge with 5 mL of pure water.[6]

-

Dry the cartridge under vacuum.[6]

-

Elute the analytes with methanol containing 2% aqueous ammonia.[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6][7]

-

Reconstitute the residue in a suitable volume of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-HRMS analysis.[7]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction of Sulfonamides from Honey Samples

This protocol is a modified QuEChERS method suitable for complex matrices like honey.[3]

Materials:

-

Honey sample (1 g)

-

This compound internal standard solution

-

Hydrochloric acid (0.5 M)

-

Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA)

-

Dispersive SPE (dSPE) sorbents (e.g., C18 and MgSO4)

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

Procedure:

-

Weigh 1 g of the honey sample into a 50 mL centrifuge tube.

-

Spike the sample with the this compound internal standard.

-

Add 0.5 M HCl and sonicate for 20 minutes.[3]

-

Add 10 mL of 1% TFA in ACN (1:1, v/v) and shake for 3 minutes, followed by 30 minutes of sonication.[3]

-

Centrifuge the sample.

-

Transfer the supernatant to a dSPE tube containing C18 and MgSO4.

-

Vortex for 1 minute and centrifuge.

-

Collect the final extract for LC-HRMS analysis.[3]

LC-HRMS Analysis

Instrumentation:

-

A high-performance liquid chromatography (UHPLC) system.

-

A high-resolution mass spectrometer (e.g., Q-Orbitrap).

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 1.9 µm) is suitable for the separation of sulfonamides.[3][5]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[1]

-

Injection Volume: 3 µL.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[1]

-

Acquisition Mode: Full MS/all-ion fragmentation (AIF) or targeted selected ion monitoring (t-SIM).[3]

-

Resolution: Set to a high resolution (e.g., >70,000 FWHM) to ensure mass accuracy.

Data Presentation

The quantitative performance of the method is summarized in the tables below. Data is representative of typical results obtained for sulfonamide analysis.

Table 1: Linearity and Quantification Limits

| Analyte | Linearity Range (µg/L) | R² | LOD (µg/kg) | LOQ (µg/kg) |